1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1803582-77-5
VCID: VC2900247
InChI: InChI=1S/C13H15N3O2/c1-10-6-3-4-7-12(10)13(11(2)16(17)18)15-9-5-8-14-15/h3-9,11,13H,1-2H3
SMILES: CC1=CC=CC=C1C(C(C)[N+](=O)[O-])N2C=CC=N2
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole

CAS No.: 1803582-77-5

Cat. No.: VC2900247

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole - 1803582-77-5

Specification

CAS No. 1803582-77-5
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 1-[1-(2-methylphenyl)-2-nitropropyl]pyrazole
Standard InChI InChI=1S/C13H15N3O2/c1-10-6-3-4-7-12(10)13(11(2)16(17)18)15-9-5-8-14-15/h3-9,11,13H,1-2H3
Standard InChI Key AZMCQWDHAIPSQE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(C(C)[N+](=O)[O-])N2C=CC=N2
Canonical SMILES CC1=CC=CC=C1C(C(C)[N+](=O)[O-])N2C=CC=N2

Introduction

Chemical Properties and Structure

Basic Identification and Properties

1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole is a well-defined chemical entity with specific molecular characteristics that determine its behavior in various biological and chemical systems.

Table 1: Chemical Identification and Properties

PropertyValue
CAS No.1803582-77-5
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
AppearanceNot specified in available data
SolubilityNot specified in available data

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) connected to a 2-methylphenyl group and a nitropropyl moiety. The structural arrangement creates a molecule with potential hydrogen bonding capabilities and specific chemical reactivity patterns that contribute to its biological activities.

Structural Features and Molecular Interactions

The core pyrazole structure of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole contributes significantly to its chemical behavior and potential biological activities. This heterocyclic structure contains two nitrogen atoms in adjacent positions within a five-membered ring, creating a specific electronic distribution that influences its reactivity. The 2-methylphenyl substituent adds lipophilicity to the molecule, while the nitropropyl group introduces polarity and potential hydrogen bond acceptor sites.

Synthesis Methods

Standard Synthetic Route

Biological Activities and Applications

Pharmacological Profile

Pyrazole derivatives, including 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole, exhibit a wide range of biological activities that make them valuable compounds in pharmaceutical research and development. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Chemical Reactions and Mechanisms

General Reactivity

Reactions involving 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole require careful control of conditions such as pH, temperature, and solvent choice to achieve desired outcomes. The compound's reactivity is influenced by both the pyrazole core and the functional groups attached to it.

Reduction Reactions

The nitro group in 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole can potentially undergo reduction under appropriate conditions. Such reducing conditions may involve catalysts or specific reagents like palladium on carbon or hydrogen gas. These transformations could lead to amino derivatives with potentially different biological profiles.

Comparison with Related Compounds

Structural Analogues

Several structurally related pyrazole derivatives provide context for understanding the properties and potential applications of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole:

Table 2: Comparison of Related Pyrazole Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazoleC13H15N3O2245.28 g/molBase compound
1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazoleC11H11N3O2217.22 g/molLacks additional carbon atoms in side chain; nitro group position differs
1-[(3-Methylphenyl)methyl]-4-nitro-1H-pyrazoleC11H11N3O2217.22 g/molMethyl group in meta position on phenyl ring; different nitro group position

Structure-Activity Relationships

The positioning of substituents on the pyrazole ring and phenyl group significantly influences the biological activity of these compounds. The presence of the nitro group in different positions can alter the electronic distribution within the molecule, affecting its interaction with biological targets .

The 2-methylphenyl group in 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole provides specific steric and electronic properties that may contribute to its interaction with biological receptors or enzymes. These interactions are crucial for determining the compound's efficacy in various biological applications.

Synthesis and Characterization Techniques

Analytical Methods

Characterization of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole and related compounds typically employs various analytical techniques:

  • Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) are essential for structural confirmation .

  • Infrared (IR) spectroscopy helps identify functional groups, particularly the characteristic bands of the nitro group and pyrazole ring .

  • Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments.

  • Elemental analysis offers validation of the molecular formula through quantitative determination of constituent elements .

Purification Techniques

Synthesis of pyrazole derivatives often requires careful purification to obtain the desired product with high purity. Common purification methods include:

  • Column chromatography using appropriate solvent systems to separate the target compound from reaction byproducts .

  • Recrystallization from suitable solvents to improve purity and obtain crystalline material for further analysis.

  • Monitoring of reaction progress and purification efficiency using thin-layer chromatography (TLC) .

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